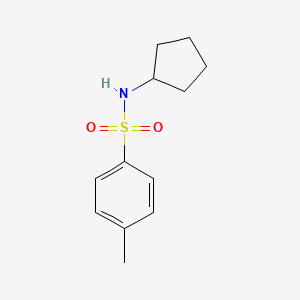

N-cyclopentyl-4-methylbenzenesulfonamide

描述

N-cyclopentyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C({12})H({17})NO(_{2})S It is characterized by a cyclopentyl group attached to a benzenesulfonamide moiety, which includes a methyl substituent on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentylamine and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.

Procedure: Cyclopentylamine is added to a solution of 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The mixture is stirred at room temperature for several hours.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions

N-cyclopentyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride

生物活性

N-cyclopentyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 253.34 g/mol. The compound features a cyclopentyl group attached to a sulfonamide functional group linked to a 4-methylbenzene moiety. This unique structure allows for tailored interactions within biological systems, potentially leading to novel therapeutic applications.

The primary mechanism of action for this compound involves its role as an inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. By inhibiting this enzyme, the compound exhibits significant antibacterial properties, making it valuable in treating bacterial infections. Additionally, preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, broadening its therapeutic potential beyond mere antibacterial applications.

Antibacterial Activity

This compound has demonstrated efficacy against various bacterial strains. Its ability to inhibit bacterial growth is primarily attributed to its interference with folate synthesis pathways. The compound's structural features enhance its binding affinity to target enzymes, which is crucial for its antibacterial activity.

Anti-inflammatory Effects

Research indicates that sulfonamides, including this compound, may exhibit anti-inflammatory properties. These effects are believed to arise from the compound's ability to inhibit specific pathways involved in inflammation, although further studies are necessary to elucidate the exact mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of the cyclopentyl group is thought to enhance pharmacokinetic properties and target selectivity compared to similar compounds. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-cyclohexyl-4-methylbenzenesulfonamide | C13H19N1O2S | Similar cycloalkyl group; potential for similar activity |

| N-(2-aminoethyl)-4-methylbenzenesulfonamide | C10H14N2O2S | Contains an amino group; used for different biological activities |

| N-(hex-5-enyl)-4-methylbenzenesulfonamide | C14H22N2O2S | Longer carbon chain; alters solubility and activity profile |

The distinct cyclopentyl substituent may confer unique pharmacological properties that can be exploited in drug design.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited growth in multiple bacterial strains, suggesting its potential as a new antibiotic agent.

- Anti-inflammatory Potential : In vitro assays indicated that this compound reduced pro-inflammatory cytokine production in immune cells, highlighting its therapeutic promise in inflammatory diseases .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with various target proteins, providing insights into its mechanism of action and guiding further experimental validation .

科学研究应用

Medicinal Chemistry Applications

Antibacterial Properties:

N-cyclopentyl-4-methylbenzenesulfonamide exhibits significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism positions it as a valuable candidate for treating bacterial infections.

Anti-inflammatory Effects:

Research indicates potential anti-inflammatory and analgesic properties, expanding its therapeutic scope beyond traditional antibiotics. This suggests that the compound may be explored for use in conditions characterized by inflammation.

Cancer Therapeutics:

Inhibitors like this compound are being investigated for their potential to inhibit kinases involved in cancer progression. For instance, studies on related compounds have shown efficacy against Mer kinase, which is implicated in various cancers, including leukemia and non-small cell lung cancer .

Synthesis and Mechanism of Action

Synthesis:

The synthesis of this compound typically involves several steps:

- Alkylation : Introduction of the cyclopentyl group through nucleophilic substitution.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Mechanism of Action:

The sulfonamide group mimics natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. The unique cyclopentyl substituent may enhance binding affinity and selectivity towards specific biological targets.

Case Studies and Research Findings

Several studies have documented the applications of sulfonamides in medicinal chemistry:

- Study on Mer Inhibitors : A study identified small molecule inhibitors related to sulfonamides that effectively inhibited Mer kinase activity, demonstrating promising anti-tumor effects in various cancer cell lines .

- Antimicrobial Research : Investigations into the antibacterial properties of sulfonamides have shown their effectiveness against resistant bacterial strains, making them crucial in the development of new antimicrobial agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-4-methylbenzenesulfonamide, and how can reaction efficiency be monitored?

- Methodology :

- Synthesis : React 4-methylbenzenesulfonyl chloride with cyclopentylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Use triethylamine as a base to neutralize HCl byproducts .

- Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate 7:3) to track reaction progress. Confirm product formation via H NMR (e.g., characteristic sulfonamide NH proton at δ 5.2–5.5 ppm) .

- Purification : Use column chromatography or recrystallization from ethanol/water mixtures to isolate the pure compound.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : Analyze H and C NMR spectra for key signals: aromatic protons (δ 7.3–7.8 ppm), cyclopentyl CH (δ 1.5–2.1 ppm), and sulfonamide SO group (δ ~135 ppm in C NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS. Compare experimental and theoretical molecular weights (<1 ppm error).

- IR : Identify sulfonamide S=O stretches (~1150–1350 cm) and N–H bending (~1550 cm) .

Q. What functional group reactivity should be considered during derivatization of this compound?

- Key Reactions :

- Nucleophilic Substitution : The sulfonamide group can undergo alkylation or acylation under basic conditions.

- Hydrolysis : Avoid aqueous acidic/basic environments to prevent cleavage of the sulfonamide bond .

- Experimental Design : Use anhydrous solvents (e.g., DMF) and mild bases (e.g., NaHCO) to minimize side reactions .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during structure determination?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (100 K) to reduce thermal motion artifacts .

- Refinement : Apply SHELXL’s PART instruction to model disordered cyclopentyl groups. Use restraints (e.g., DFIX) for bond lengths/angles .

- Validation : Check ADPs (anisotropic displacement parameters) and R values to ensure model accuracy. Platon’s SQUEEZE can address solvent-accessible voids .

Q. How should researchers address discrepancies in H NMR data between synthesized batches?

- Troubleshooting :

- Dynamic Effects : Rotameric interconversion of the cyclopentyl group can broaden NH signals. Acquire spectra at elevated temperatures (e.g., 40°C) to sharpen peaks .

- Impurity Analysis : Use H-C HSQC to detect trace solvents (e.g., DMSO) or unreacted starting materials.

- Data Table :

| Proton Environment | Expected δ (ppm) | Observed δ (ppm) | Coupling (Hz) |

|---|---|---|---|

| NH (sulfonamide) | 5.2–5.5 | 5.4 | - |

| Aromatic CH | 7.3–7.8 | 7.6 | J = 8.2 |

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Parameterize sulfonamide’s sulfonyl group as a zinc-binding motif .

- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R > 0.7) .

Q. How do steric effects from the cyclopentyl group influence reaction kinetics in cross-coupling reactions?

- Mechanistic Analysis :

- Kinetic Studies : Monitor Suzuki-Miyaura coupling rates using UV-Vis spectroscopy. Compare with less hindered analogs (e.g., N-methyl derivatives).

- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G* level to assess steric hindrance .

Q. Data Contradiction & Resolution

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to reconcile?

- Hypothesis Testing :

- Solubility Screening : Conduct turbidimetric assays in DMSO, ethanol, and hexane. Use HPLC to quantify saturation points.

- Hygroscopicity Check : Store samples in a desiccator; repeated exposure to humidity may alter solubility .

Q. Divergent biological activity in enzyme inhibition assays: What factors contribute?

- Experimental Design :

属性

IUPAC Name |

N-cyclopentyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9,11,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUUMIXUNMJARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349922 | |

| Record name | N-cyclopentyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-48-6 | |

| Record name | N-cyclopentyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopentyl-4-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。